molecular formula C10H2F12MnO4 B8025147 Bis(hexafluoroacetylacetonato)manganese(II)

Bis(hexafluoroacetylacetonato)manganese(II)

Cat. No.: B8025147
M. Wt: 469.04 g/mol
InChI Key: CFMUSUSAXOVNOD-BUOKYLHBSA-L
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Description

Bis(hexafluoroacetylacetonato)manganese(II) is a coordination compound with the chemical formula C10H2F12MnO4. It is commonly used in various scientific research fields due to its unique chemical properties and reactivity. This compound is known for its magnetic properties and its ability to form complexes with other ligands .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(hexafluoroacetylacetonato)manganese(II) typically involves the reaction of manganese(II) salts with hexafluoroacetylacetone in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or acetone. The product is then purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of Bis(hexafluoroacetylacetonato)manganese(II) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Bis(hexafluoroacetylacetonato)manganese(II) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state manganese complexes, while substitution reactions may result in new ligand complexes .

Scientific Research Applications

Bis(hexafluoroacetylacetonato)manganese(II) has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Bis(hexafluoroacetylacetonato)manganese(II) involves its ability to form complexes with other molecules. The manganese center can participate in various chemical reactions, influencing the reactivity and properties of the compound. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .

Comparison with Similar Compounds

Similar Compounds

  • Bis(acetylacetonato)manganese(II)
  • Bis(trifluoroacetylacetonato)manganese(II)
  • Bis(dipivaloylmethanato)manganese(II)

Uniqueness

Bis(hexafluoroacetylacetonato)manganese(II) is unique due to its hexafluoroacetylacetonate ligands, which impart distinct electronic and steric properties. These properties influence the compound’s reactivity, stability, and magnetic behavior, making it particularly valuable in specific research applications .

Properties

IUPAC Name

(E)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate;manganese(2+)
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H2F6O2.Mn/c2*6-4(7,8)2(12)1-3(13)5(9,10)11;/h2*1,12H;/q;;+2/p-2/b2*2-1+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFMUSUSAXOVNOD-BUOKYLHBSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.[Mn+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C(/[O-])\C(F)(F)F)\C(=O)C(F)(F)F.C(=C(/[O-])\C(F)(F)F)\C(=O)C(F)(F)F.[Mn+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H2F12MnO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19648-86-3
Record name Bis(hexafluoroacetylacetonato)manganese(II) Hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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